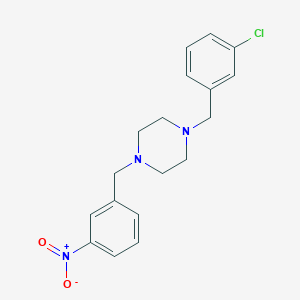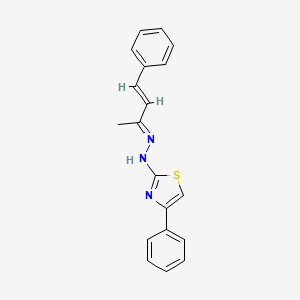
3-nitrobenzyl 4-(acetylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitrobenzyl 4-(acetylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of prodrugs, which are inactive compounds that can be converted into active forms in the body.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 4-(acetylamino)benzoate involves the activation of the compound through enzymatic or chemical cleavage of the nitrobenzyl group. The resulting active compound then interacts with its target, leading to the desired biological effect. In cancer therapy, the compound has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards cancer cells. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspases. Additionally, this compound has been investigated for its potential to modulate the immune system and enhance the body's natural defenses against cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-nitrobenzyl 4-(acetylamino)benzoate is its potential for targeted drug delivery to cancer cells. This compound can be used to develop prodrugs that are inactive until they reach the target site, reducing the risk of side effects associated with traditional chemotherapy. However, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Additionally, the compound's stability and solubility can be an issue, limiting its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-nitrobenzyl 4-(acetylamino)benzoate. One area of interest is the development of more efficient synthesis methods that can be used on a larger scale. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential for use in cancer therapy. Other potential future directions include investigating the compound's use in other diseases, such as autoimmune disorders, and exploring its potential as a photosensitizer in photodynamic therapy.
In conclusion, this compound is a promising compound with potential applications in cancer therapy and other fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 3-nitrobenzyl 4-(acetylamino)benzoate involves the reaction between 4-aminobenzoic acid and 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
3-nitrobenzyl 4-(acetylamino)benzoate has been extensively studied for its potential applications in cancer therapy. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been used in the development of prodrugs for targeted drug delivery to cancer cells. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive treatment for cancer.
properties
IUPAC Name |
(3-nitrophenyl)methyl 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-14-7-5-13(6-8-14)16(20)23-10-12-3-2-4-15(9-12)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFKSBHSUMNGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)

![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)


![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![methyl 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5814720.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)
![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)

![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)